![molecular formula C19H16ClN3O5S2 B2610550 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide CAS No. 899976-95-5](/img/no-structure.png)
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Anti-Enzymatic Potential
The derivatives of this compound have been evaluated for their antibacterial and anti-enzymatic potential. Studies have shown that certain derivatives, particularly those involving 1,3,4-oxadiazole and acetamide groups, exhibit good inhibitory effects against gram-negative bacterial strains and also display low potential against the lipoxygenase enzyme. This indicates a potential for these compounds in developing antibacterial agents and in enzyme inhibition research (Nafeesa et al., 2017).
Pharmacokinetics and Disposition in Clinical Trials
The compound, as a thiouracil derivative (PF-06282999), is an irreversible inactivator of the myeloperoxidase enzyme and has been studied for potential treatment of cardiovascular diseases. Research on its pharmacokinetics and disposition across animals and humans has shown its resistance to metabolic turnover, suggesting its elimination primarily through renal excretion in humans. This kind of study is crucial for predicting human pharmacokinetics and elimination mechanisms of new drugs (Dong et al., 2016).
Antitumor Activity
Several derivatives of this chemical have shown potent anticancer activity. For instance, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated significant growth inhibition in various human cancer cell lines. This suggests the compound's potential role in cancer chemotherapy research (Hafez & El-Gazzar, 2017).
Density Functional Theory (DFT) and Urease Inhibition
Studies involving density functional theory (DFT) and analysis of molecular properties have been conducted on this compound's derivatives. These studies provide insights into the structural properties and kinetic stability of the compounds. Additionally, some derivatives have shown promising urease inhibition, which is significant in developing treatments for certain diseases caused by urease-producing bacteria (Noreen et al., 2015).
Enzyme Inhibition and Antimicrobial Activities
The derivatives of this compound have been synthesized and evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase. They have also been found to be active against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rehman et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with 5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(4-methoxyphenyl)acetamide", "5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound, 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide." ] } | |
Numéro CAS |
899976-95-5 |
Formule moléculaire |
C19H16ClN3O5S2 |
Poids moléculaire |
465.92 |
Nom IUPAC |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
Clé InChI |
LNZVMOXIPGUUOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



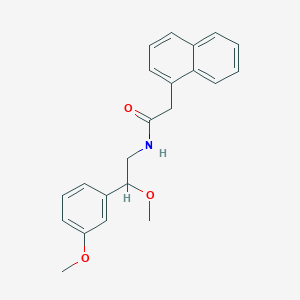
![[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2610468.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2610469.png)
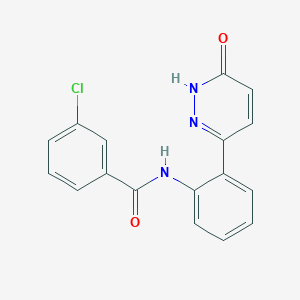
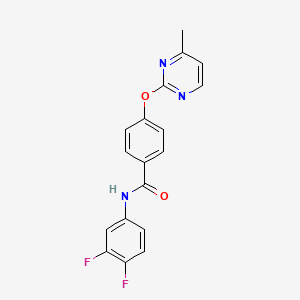
![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)
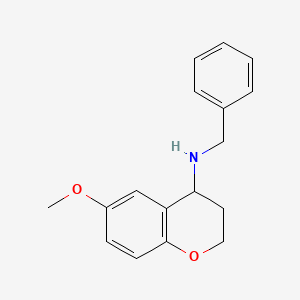
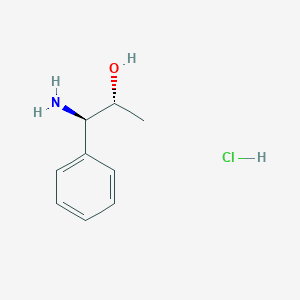
![(E)-N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2610481.png)
![1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2610482.png)
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)

![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)